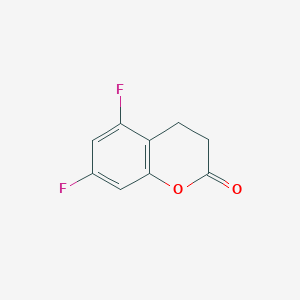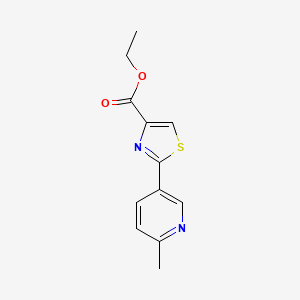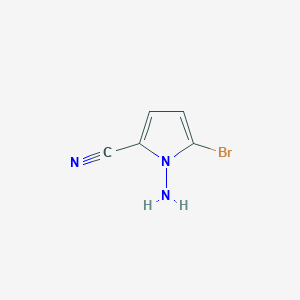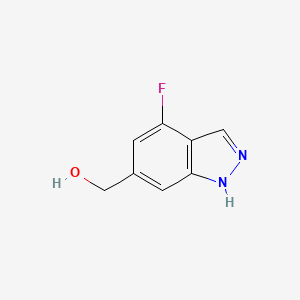
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone is a complex organic compound characterized by the presence of a bromine atom, a methyl group, and a methoxyphenyl group attached to an indanyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as ethers or amines.
科学研究应用
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals, materials science, and nanotechnology.
作用机制
The mechanism of action of (6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The bromine and methoxyphenyl groups can participate in various binding interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
相似化合物的比较
Similar Compounds
(6-Bromo-7-hydroxy-3-methylcoumarin): This compound shares the bromine and methyl groups but has a different core structure.
(4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one): Similar in having a bromine and methyl group attached to an indanyl core, but lacks the methoxyphenyl group.
Uniqueness
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both bromine and methoxyphenyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for various applications.
属性
分子式 |
C18H17BrO2 |
|---|---|
分子量 |
345.2 g/mol |
IUPAC 名称 |
(6-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H17BrO2/c1-11-14-4-3-5-15(14)16(10-17(11)19)18(20)12-6-8-13(21-2)9-7-12/h6-10H,3-5H2,1-2H3 |
InChI 键 |
ZIKXUSXAEGTNRN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C2=C1CCC2)C(=O)C3=CC=C(C=C3)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)





![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)

![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)



![4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde](/img/structure/B13677762.png)

